2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a quinazoline ring, a thiazole ring, and an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Quinazoline Derivative: The starting material, 4-hydroxyquinazoline, is synthesized through the cyclization of anthranilic acid with formamide.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting 2-bromoacetophenone with thiourea, followed by cyclization.
Coupling Reaction: The quinazoline derivative is then coupled with the thiazole derivative using a suitable linker, such as a sulfanyl group, under basic conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline and thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicinal chemistry, 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide is being investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory drug.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its derivatives may also find applications in materials science.
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of various cellular pathways. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinazoline derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
Thiazole derivatives: Compounds like thiazole-based antibiotics and antifungals have comparable structures and functions.
Acetamide derivatives: These include various pharmaceuticals with acetamide groups that show diverse biological activities.
Uniqueness
The uniqueness of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide lies in its combined structural features, which allow it to interact with multiple biological targets. This multi-target approach can enhance its therapeutic potential and reduce the likelihood of resistance development.
Properties
Molecular Formula |
C15H14N4O2S2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-6-16-15(23-9)19-13(20)8-22-7-12-17-11-5-3-2-4-10(11)14(21)18-12/h2-6H,7-8H2,1H3,(H,16,19,20)(H,17,18,21) |
InChI Key |
UBNSOLWTGPNFCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CSCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.